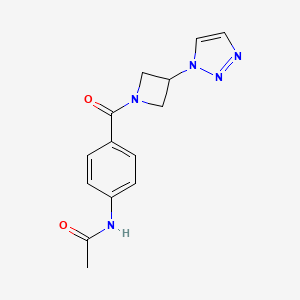![molecular formula C19H21FN6O B2446822 1-{[4-(2-Fluorphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]piperazin CAS No. 1396678-46-8](/img/structure/B2446822.png)
1-{[4-(2-Fluorphenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-Methyl-1H-pyrrol-2-yl)carbonyl]piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine is a useful research compound. Its molecular formula is C19H21FN6O and its molecular weight is 368.416. The purity is usually 95%.
BenchChem offers high-quality 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Indolderivate wurden wegen ihrer antiviralen Eigenschaften untersucht. Zum Beispiel:
- 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate zeigten eine inhibitorische Aktivität gegen das Influenzavirus A .
Anti-HIV-Potenzial
Forscher haben Indolderivate als potenzielle Anti-HIV-Mittel untersucht. Insbesondere Imidazol-haltige Verbindungen, die Indolgerüste enthalten, haben in Molekül-Docking-Studien gegen HIV-1 vielversprechend abgeschnitten .
Antimikrobielle und Antituberkulose-Aktivitäten
Indolderivate haben antimikrobielle und antituberkulose Eigenschaften gezeigt. Zum Beispiel:
- (E)-1-(2-(1H-Indol-3-yl)-5-(Pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substituiertes Phenyl)prop-2-en-1-on-Derivate wurden auf ihre in-vitro-Antituberkulose-Aktivität untersucht .
Weitere potenzielle Anwendungen
Obwohl die Literatur keine direkten Beweise für unsere Verbindung liefert, wurden Indolderivate auch in Bereichen wie Antidiabetika, Antimalaria und Anticholinesterase-Aktivitäten untersucht.
Zusammenfassend lässt sich sagen, dass die vielfältigen biologischen Aktivitäten, die mit Indolderivaten verbunden sind, das immense Potenzial unserer Verbindung für neuere therapeutische Möglichkeiten aufzeigen. Denken Sie daran, dass weitere Forschung unerlässlich ist, um seine spezifischen Anwendungen vollständig aufzudecken. 🌟
Wirkmechanismus
Target of Action
The compound “1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine” is a complex molecule that likely interacts with multiple targetsIt contains structural elements of indole and imidazole derivatives , which are known to bind with high affinity to multiple receptors and show a broad spectrum of biological activities .
Mode of Action
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Biochemical Pathways
For instance, indole derivatives have been reported to inhibit the influenza A virus , suggesting that they might interfere with viral replication pathways. Similarly, imidazole derivatives have been reported to have a broad range of chemical and biological properties .
Pharmacokinetics
For instance, imidazole derivatives are known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
For instance, indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they might interfere with viral replication at the molecular and cellular level.
Action Environment
Safety data sheets recommend handling similar compounds only in closed systems or providing appropriate exhaust ventilation, and storing them in a dry, cool, and well-ventilated place . These precautions suggest that environmental factors such as temperature, humidity, and exposure to light could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
[4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c1-23-8-4-7-17(23)19(27)25-11-9-24(10-12-25)13-18-22-21-14-26(18)16-6-3-2-5-15(16)20/h2-8,14H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBPMUDDQYFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCN(CC2)CC3=NN=CN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2446739.png)
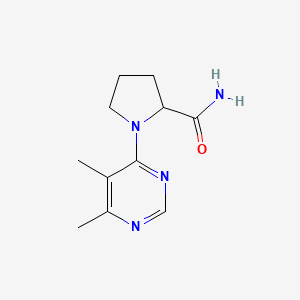
![2-methyl-4-(2-(4-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2446743.png)
![N-(3-cyanophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2446744.png)
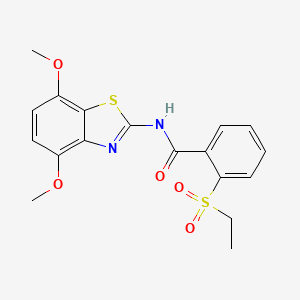

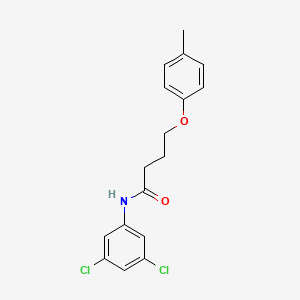
![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)

![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2446754.png)
![3-cyclopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2446755.png)
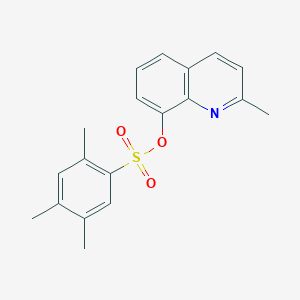
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)
